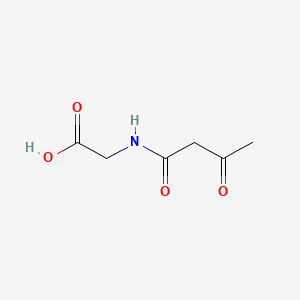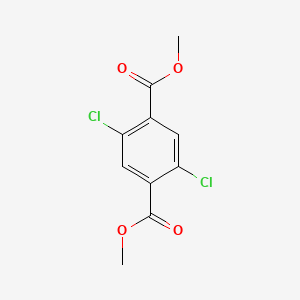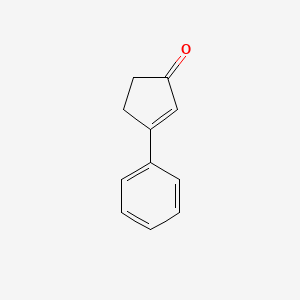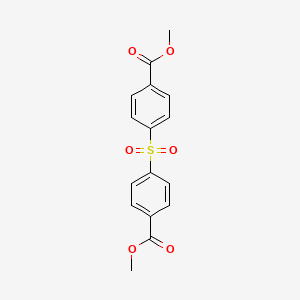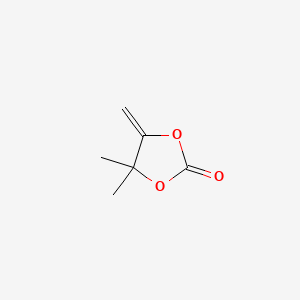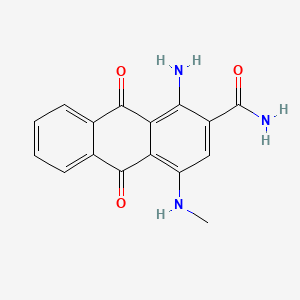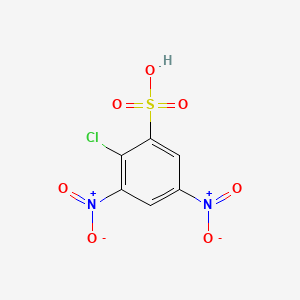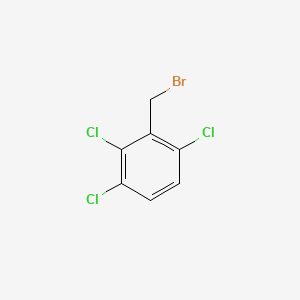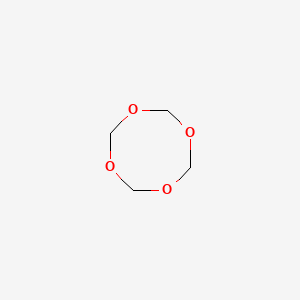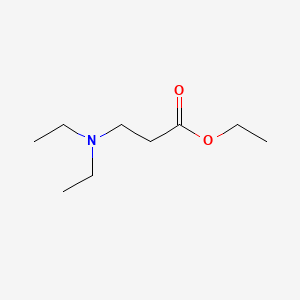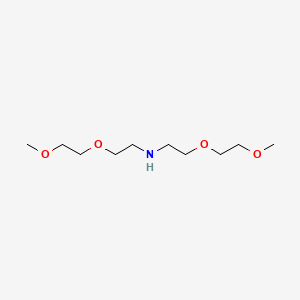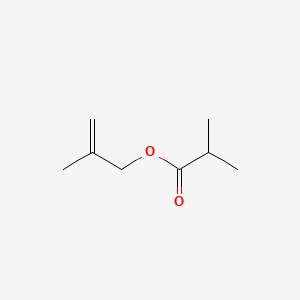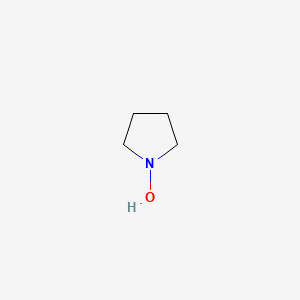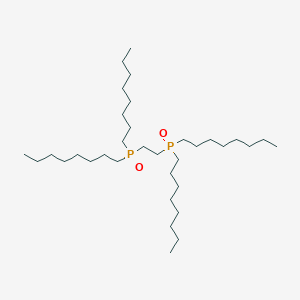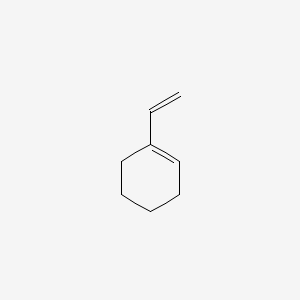
Vinylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylcyclohexene is a natural product found in Helianthus tuberosus with data available.
Wissenschaftliche Forschungsanwendungen
Polymerization and Catalysis
Vinylcyclohexene demonstrates significant potential in the field of polymer science. One study details the polymerization of 1-vinylcyclohexene using various homogeneous catalytic systems, highlighting its chemo-, regio-, and stereoregular structures depending on the catalyst used (Longo et al., 1998). Another study explores the asymmetric hydrovinylation of 1-vinylcycloalkenes, indicating its potential for producing high-value chemical compounds with specific configurations (Page & RajanBabu, 2012).
Chemical Reactions Under Pressure
This compound's behavior under pressure and its reaction to laser-induced selectivity are noteworthy. Research shows that under high pressure, butadiene dimerization occurs, yielding this compound through a cyclo-addiction reaction, a process influenced by laser irradiation (Citroni et al., 2002).
Polymer Synthesis
The synthesis of elastomeric terpolymers involving this compound is another significant application. This compound reacts with ethylene and propylene in Ziegler-type polymerization, indicating a lower reactivity compared to other dienes but showing compatibility with different polymerization systems (Caywood, 1971).
Industrial Byproduct Analysis
This compound is recognized as an industrial byproduct with potential ovotoxic effects. Research comparing the structural analogs of this compound, such as 4-phenylcyclohexene, reveals insights into structure-activity relationships and the elimination of ovotoxicity through molecular modifications (Hooser et al., 1993).
Eigenschaften
CAS-Nummer |
2622-21-1 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
1-ethenylcyclohexene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,6H,1,3-5,7H2 |
InChI-Schlüssel |
SDRZFSPCVYEJTP-UHFFFAOYSA-N |
SMILES |
C=CC1=CCCCC1 |
Kanonische SMILES |
C=CC1=CCCCC1 |
Siedepunkt |
145.0 °C 145 °C @ 760 MM HG |
Dichte |
0.8623 @ 15 °C/4 °C |
| 25168-07-4 2622-21-1 |
|
Löslichkeit |
INSOL IN WATER; SOL IN ETHER & BENZENE; VERY SOLUBLE IN METHYL ALCOHOL |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


